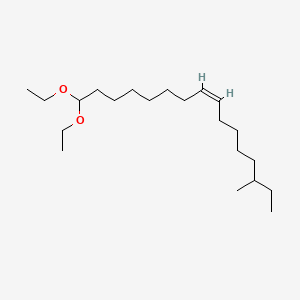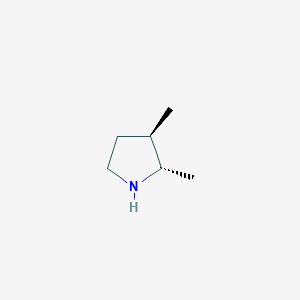
(2S,3R)-2,3-Dimethylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2,3-Dimethylpyrrolidine is a chiral organic compound with the molecular formula C6H13N It is a stereoisomer of pyrrolidine, characterized by the presence of two methyl groups attached to the second and third carbon atoms in a specific spatial arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3-Dimethylpyrrolidine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 2,3-dimethylpyrrole using a chiral rhodium or ruthenium catalyst. The reaction is carried out under high pressure of hydrogen gas and at elevated temperatures to achieve high yields and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to facilitate the direct introduction of the desired functional groups under controlled conditions, leading to a more sustainable and cost-effective production process .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2,3-Dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the pyrrolidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: N-substituted pyrrolidines.
Scientific Research Applications
(2S,3R)-2,3-Dimethylpyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3R)-2,3-Dimethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access and inhibiting enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2,3-Dimethylpyrrolidine: Another stereoisomer with different spatial arrangement of methyl groups.
(2R,3R)-2,3-Dimethylpyrrolidine: A diastereomer with distinct stereochemistry.
(2R,3S)-2,3-Dimethylpyrrolidine: Another diastereomer with different spatial configuration.
Uniqueness
(2S,3R)-2,3-Dimethylpyrrolidine is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its stereoisomers. This uniqueness makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
Properties
CAS No. |
73604-49-6 |
|---|---|
Molecular Formula |
C6H13N |
Molecular Weight |
99.17 g/mol |
IUPAC Name |
(2S,3R)-2,3-dimethylpyrrolidine |
InChI |
InChI=1S/C6H13N/c1-5-3-4-7-6(5)2/h5-7H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI Key |
ZKCLHJUZGZWTNA-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1CCN[C@H]1C |
Canonical SMILES |
CC1CCNC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



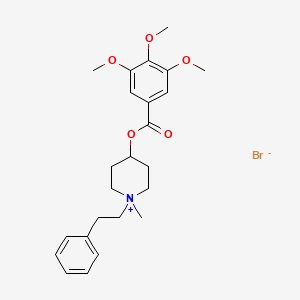
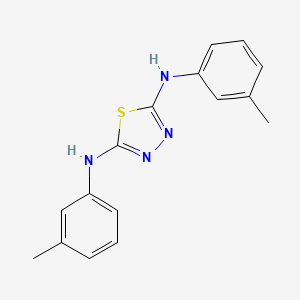
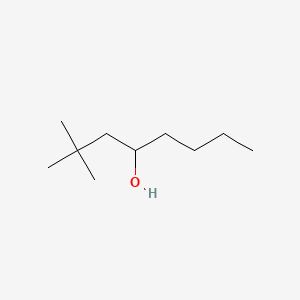
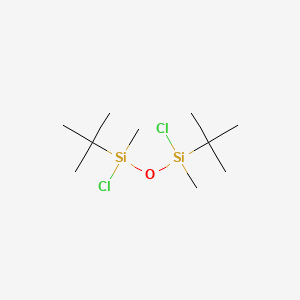
phosphanium chloride](/img/structure/B14463232.png)

![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14463240.png)
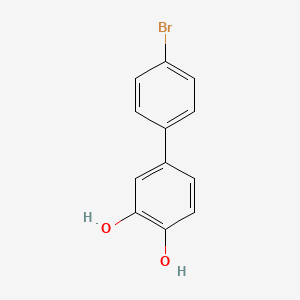
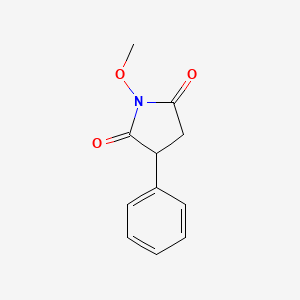
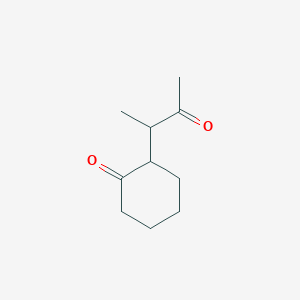
![2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate](/img/structure/B14463262.png)
phosphanium bromide](/img/structure/B14463267.png)
